molecular formula C15H21NO5 B082473 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid CAS No. 14464-36-9

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Cat. No. B082473
CAS RN: 14464-36-9
M. Wt: 295.33 g/mol
InChI Key: TXDGEONUWGOCJG-UHFFFAOYSA-N
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Description

The compound “2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid” is a complex organic molecule. It is also known by other names such as boc-aib-oh, boc-alpha-methylalanine, 2-boc-amino isobutyric acid, 2-tert-butoxycarbonyl amino-2-methylpropanoic acid, boc-2-aminoisobutyric acid, n-boc-2-aminoisobutyric acid, n-boc-alpha-methylalanine, n-boc-2-amino-2-methylpropanoic acid, 2-tert-butoxy carbonyl amino-2-methylpropanoic acid, 2-tert-butoxycarbonylamino isobutyric acid .


Synthesis Analysis

Tertiary butyl esters, such as the one , find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient and versatile compared to the batch process .


Molecular Structure Analysis

The molecular formula of this compound is C26H38N2O9 . It has a molecular weight of 522.601 . The IUPAC name is 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 522.601 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the search results.

Future Directions

The future directions of this compound could involve its use in synthetic organic chemistry, given the unique reactivity pattern of the tert-butyl group . Its possible application in biocatalytic processes is also mentioned .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGEONUWGOCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275986, DTXSID20937369
Record name N-[(Benzyloxy)carbonyl]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

CAS RN

1676-75-1, 14464-36-9
Record name N-(Benzoxycarbonyl)-O-(tert-butyl)-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Benzyloxy)carbonyl]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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